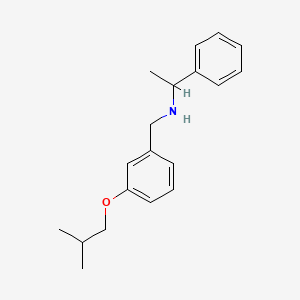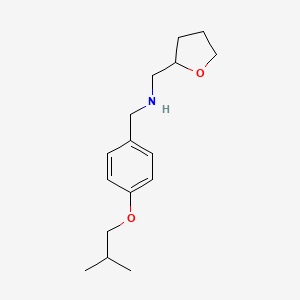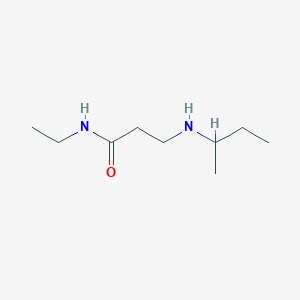
1-Boc-5-Benzyloxy-3-bromoindole
Overview
Description
Synthesis Analysis
The synthesis of 1-Boc-5-Benzyloxy-3-bromoindole involves a mixture of tert-butyl 5-(benzyloxy)-3-bromo-1H-indole-1-carboxylate, 1-morpholinoprop-2-en-1-one, palladium acetate, tri-o-tolylphosphine, and triethylamine in N,N-dimethylformamide under a nitrogen atmosphere . The mixture is stirred at 100°C overnight, then diluted with ethyl acetate and saturated ammonium chloride .Molecular Structure Analysis
The molecular weight of this compound is 402.3 g/mol. The average mass is 402.282 Da and the monoisotopic mass is 401.062653 Da .Scientific Research Applications
1-Boc-5-Bz-3-Br-Indole has been used in a variety of scientific research applications. It has been used in the development of new drug candidates, as a building block for the synthesis of other compounds, and as a research tool in biochemistry and physiology. It has also been used in the study of enzyme inhibition and as an inhibitor of the enzyme acetylcholinesterase. Additionally, 1-Boc-5-Bz-3-Br-Indole has been used in the study of protein-protein interactions and as a fluorescent probe for the detection of protein-protein interactions.
Mechanism of Action
Mode of Action
1-Boc-5-Benzyloxy-3-bromoindole can undergo Sonogashira coupling reactions . This reaction is a palladium-catalyzed cross-coupling reaction used to synthesize conjugated enynes, alkynylated aromatic compounds, and densely functionalized heterocyclic compounds . The compound’s interaction with its targets would depend on the specific biochemical context and the nature of the synthesized product.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use, particularly the nature of the final product in a given synthesis . As such, without specific information on the compound’s application, it’s challenging to provide a detailed description of its effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its ability to participate in reactions . .
Advantages and Limitations for Lab Experiments
1-Boc-5-Bz-3-Br-Indole has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is readily available. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, 1-Boc-5-Bz-3-Br-Indole is not water soluble and must be dissolved in a suitable solvent before use. Additionally, it has a relatively low solubility in organic solvents, which can limit its use in certain experiments.
Future Directions
1-Boc-5-Bz-3-Br-Indole has a variety of potential future applications. It has been shown to have potential as a drug candidate for the treatment of conditions such as Alzheimer’s disease, Parkinson’s disease, and epilepsy. Additionally, it could be used in the development of new drugs for the treatment of inflammation, cancer, and other diseases. Additionally, 1-Boc-5-Bz-3-Br-Indole could be used in the development of new fluorescent probes for the detection of protein-protein interactions.
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-bromo-5-phenylmethoxyindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO3/c1-20(2,3)25-19(23)22-12-17(21)16-11-15(9-10-18(16)22)24-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBAORGFRKXFIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OCC3=CC=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654337 | |
| Record name | tert-Butyl 5-(benzyloxy)-3-bromo-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914349-28-3 | |
| Record name | 1,1-Dimethylethyl 3-bromo-5-(phenylmethoxy)-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914349-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 5-(benzyloxy)-3-bromo-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Benzyloxy)-3-bromo-1H-indole, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine](/img/structure/B1389108.png)
![N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine](/img/structure/B1389109.png)
![5-Chloro-N-[2-(4-ethylphenoxy)propyl]-2-methylaniline](/img/structure/B1389110.png)



![3-(Sec-butoxy)-N-[4-(hexyloxy)benzyl]aniline](/img/structure/B1389116.png)
![3-(Sec-butoxy)-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1389117.png)
![N-[2-(2,5-Dimethylphenoxy)propyl]-3-(2-methoxyethoxy)aniline](/img/structure/B1389118.png)